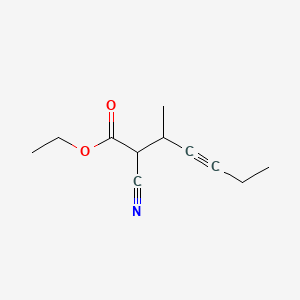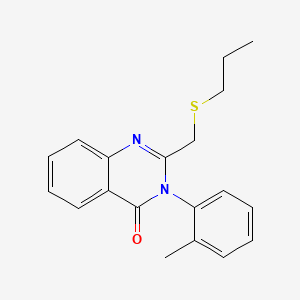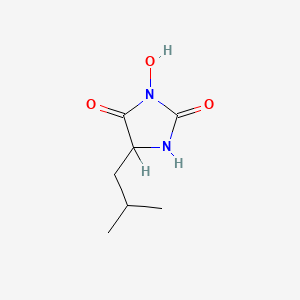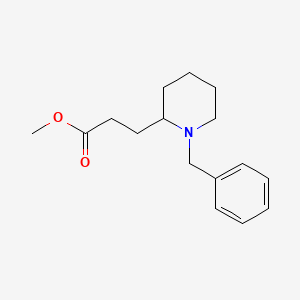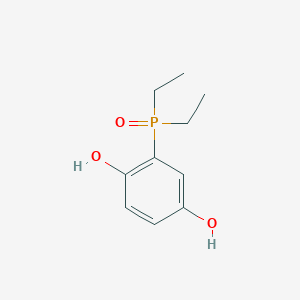
(2,5-Dihydroxyphenyl)diethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dihydroxyphenyl)diethylphosphine oxide is an organophosphorus compound with the molecular formula C10H15O3P It is characterized by the presence of two hydroxyl groups on the phenyl ring and a diethylphosphine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)diethylphosphine oxide typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dihydroxyphenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2,5-Dihydroxyphenyl)diethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dihydroxyphenyl)diethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the diethylphosphine oxide group can interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dihydroxyphenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(2-Hydroxybenzyl)diphenylphosphine oxide: Contains a single hydroxyl group and benzyl substituent.
Propiedades
Fórmula molecular |
C10H15O3P |
|---|---|
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
2-diethylphosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C10H15O3P/c1-3-14(13,4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |
Clave InChI |
BMDSKZVNUBAHHG-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)C1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



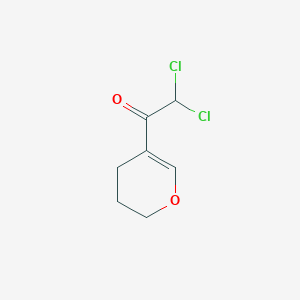
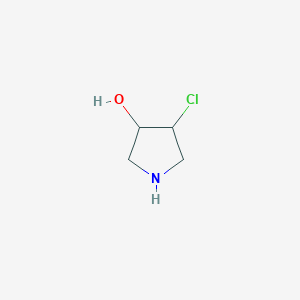
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

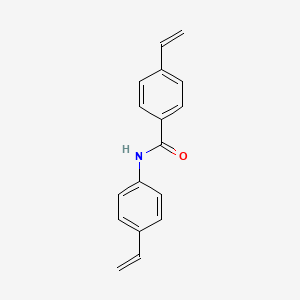
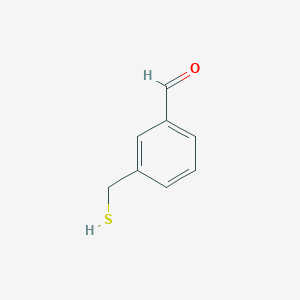

![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
